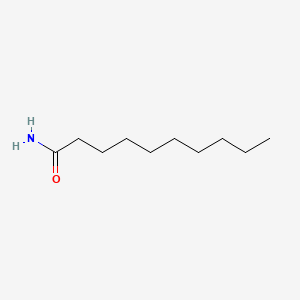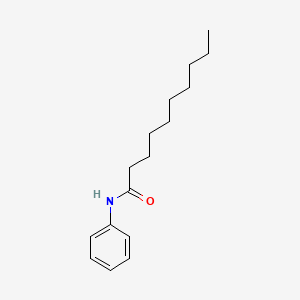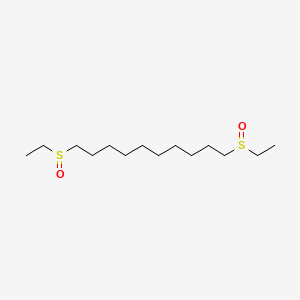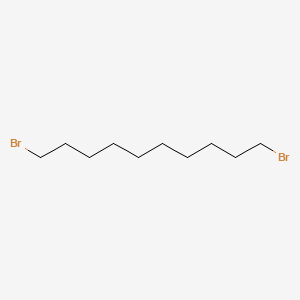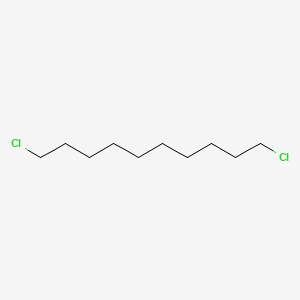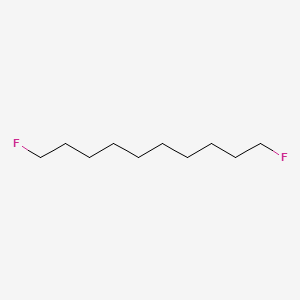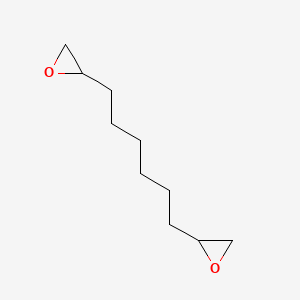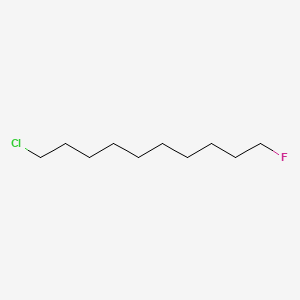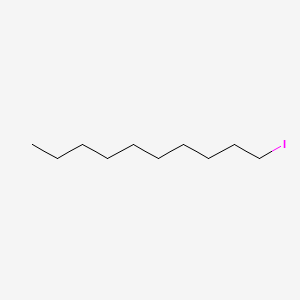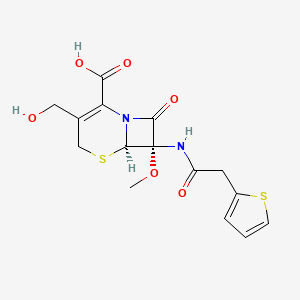
去氨基头孢西丁
描述
Decarbamylcefoxitin is a derivative of cefoxitin, a semi-synthetic cephamycin antibiotic. Cefoxitin is characterized by the presence of a methoxyl group in the 7a-position of the 7β-aminocephalosporanic acid nucleus . Decarbamylcefoxitin retains the core structure of cefoxitin but lacks the carbamyl group, which influences its chemical properties and biological activity.
科学研究应用
Decarbamylcefoxitin has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of cephamycin antibiotics.
Biology: Employed in studies investigating the metabolism and excretion of cephamycin derivatives.
Medicine: Investigated for its potential antibacterial properties and its role in overcoming antibiotic resistance.
Industry: Utilized in the development of new antibiotics and in quality control processes for pharmaceutical products
作用机制
Target of Action
Decarbamylcefoxitin, a derivative of cefoxitin, is a semi-synthetic, broad-spectrum antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) . PBPs are essential for the synthesis of the bacterial cell wall, playing a crucial role in maintaining the structural integrity of the bacterial cell .
Mode of Action
Decarbamylcefoxitin exhibits its bactericidal effect by binding to one or more of the PBPs . This binding blocks the final transpeptidation step of bacterial peptidoglycan cell wall synthesis . As a result, it inhibits bacterial cell wall synthesis, leading to the weakening of the bacterial cell wall and eventually causing cell lysis .
Biochemical Pathways
The inhibition of bacterial cell wall synthesis disrupts the normal functioning of various biochemical pathways within the bacterial cellIt’s known that the disruption of cell wall synthesis can lead to the leakage of intracellular contents, imbalance in metabolic processes, and ultimately cell death .
Pharmacokinetics
For cefoxitin, following an intravenous dose, serum concentrations were high at 5 minutes, declining to less than 1 mcg/ml at 4 hours . Approximately 85 percent of cefoxitin is excreted unchanged by the kidneys over a 6-hour period, resulting in high urinary concentrations
Result of Action
The result of Decarbamylcefoxitin’s action is the inhibition of bacterial cell wall synthesis, leading to bacterial cell death . This makes it effective for the treatment of serious bacterial infections, such as urinary tract infection, blood infection, bone and joint infection, and lower respiratory tract infection .
生化分析
Biochemical Properties
The biochemical properties of Decarbamylcefoxitin are largely influenced by its physicochemical characteristics . As a derivative of cefoxitin, it is expected to share similar properties. The molecular formula of Decarbamylcefoxitin is C15H16N2O6S2, and it has a molecular weight of 384.427 .
Cellular Effects
Decarbamylcefoxitin, like cefoxitin, is expected to have significant effects on various types of cells and cellular processes . Cefoxitin is known for its bactericidal action, which results from the inhibition of cell wall synthesis . This suggests that Decarbamylcefoxitin may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Decarbamylcefoxitin is likely to be similar to that of cefoxitin. Cefoxitin acts as a bactericidal agent by inhibiting bacterial cell wall synthesis . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of Decarbamylcefoxitin in laboratory settings would involve observing changes in its effects over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Decarbamylcefoxitin are likely to vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Decarbamylcefoxitin is likely to be involved in metabolic pathways similar to those of cefoxitin. These pathways involve interactions with enzymes or cofactors, and could also include effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Decarbamylcefoxitin within cells and tissues would involve interactions with transporters or binding proteins . This could also include effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of Decarbamylcefoxitin would involve determining where in the cell the compound is most active or functional . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of decarbamylcefoxitin involves the deacylation of cefoxitin. This process typically includes the hydrolysis of the carbamyl group under acidic or basic conditions, resulting in the formation of decarbamylcefoxitin . The reaction conditions must be carefully controlled to prevent degradation of the cephamycin core structure.
Industrial Production Methods: Industrial production of decarbamylcefoxitin follows similar principles but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control . The production must adhere to stringent regulatory standards to ensure the purity and efficacy of the final product.
化学反应分析
Types of Reactions: Decarbamylcefoxitin undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether.
Substitution: Nucleophilic substitution reactions can occur at the β-lactam ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation.
Thioethers: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
相似化合物的比较
Cefoxitin: The parent compound, characterized by the presence of a carbamyl group.
Cephalothin: Another cephamycin antibiotic with a similar core structure but different side chains.
Cefotaxime: A third-generation cephalosporin with a broader spectrum of activity.
Uniqueness of Decarbamylcefoxitin: Decarbamylcefoxitin is unique due to the absence of the carbamyl group, which affects its chemical stability and biological activity. This modification can influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for studying the structure-activity relationships of cephamycin antibiotics .
属性
IUPAC Name |
(6R,7S)-3-(hydroxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6S2/c1-23-15(16-10(19)5-9-3-2-4-24-9)13(22)17-11(12(20)21)8(6-18)7-25-14(15)17/h2-4,14,18H,5-7H2,1H3,(H,16,19)(H,20,21)/t14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFUMAYWSRFLRO-CABCVRRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CS2)CO)C(=O)O)NC(=O)CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)CO)C(=O)O)NC(=O)CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54333-94-7 | |
| Record name | (6R,7S)-3-(Hydroxymethyl)-7-methoxy-8-oxo-7-[[2-(2-thienyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54333-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decarbamylcefoxitin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054333947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6R-cis)-3-(hydroxymethyl)-7-methoxy-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECARBAMYLCEFOXITIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL7RQB0I8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




